molecular formula C8H10ClN3O B8782682 1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol

1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B8782682
M. Wt: 199.64 g/mol
InChI Key: JNEIOMYUNLFYCC-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

1-(4-chloropyrimidin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C8H10ClN3O/c9-7-1-3-10-8(11-7)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2

InChI Key

JNEIOMYUNLFYCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-ol (4.0 g, 23 mol) in DMF (50 mL) was added POCl3 (4.2 g, 27 mmol). The reaction mixture was stirred at 50° C. for 2 hours. The reaction mixture was poured into 200 mL ice-water. The resulting solution was concentrated at 60° C. under vacuum. The residue was purified by acidic reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) to afford the title compound.
Name
2-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-ol
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Oc1ccnc(N2CCC(O)C2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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